molecular formula C6H4ClNO2 B15294756 4-Chloro-3-hydroxypyridine-2-carbaldehyde

4-Chloro-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B15294756
M. Wt: 157.55 g/mol
InChI Key: IPJCJOXHIYFMOW-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the fourth position, a hydroxyl group at the third position, and an aldehyde group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and hydroxyl groups, along with the aldehyde functionality, makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H

InChI Key

IPJCJOXHIYFMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)C=O

Origin of Product

United States

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